5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL typically involves the reaction of 5-hydroxymethylfurfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method involves the reductive amination of HMF with aqueous ammonia using a non-noble Ni/SBA-15 catalyst . These methods highlight the importance of catalysts in achieving high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions and scaling up the processes. The use of eco-friendly reagents and adherence to green chemistry principles are crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, aqueous ammonia, and various catalysts such as Ni/SBA-15 . Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is investigated for its use in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid (AMFC): A promising monomer for biopolymers.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral properties.
Uniqueness
5-(Aminomethyl)-2,3-dihydro-1-benzofuran-7-OL is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its benzofuran core and aminomethyl group make it a versatile intermediate for various synthetic and industrial processes.
Eigenschaften
Molekularformel |
C9H11NO2 |
---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-(aminomethyl)-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C9H11NO2/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-4,11H,1-2,5,10H2 |
InChI-Schlüssel |
FYQOPYDWNWAOSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.